5-Bromo-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
5-Bromo-2,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is a derivative of benzene, featuring bromine, methyl, and sulfonamide functional groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .
Industrial Production Methods
Industrial production methods for 5-Bromo-2,4-dimethylbenzene-1-sulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
5-Bromo-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethylbenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and interfere with their function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
5-Bromo-2,4-dimethylbenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
5-Bromo-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the bromine atom and sulfonamide group provides distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAXEVDKRHDKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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